molecular formula C18H23NO6 B5158074 1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate

1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate

Cat. No. B5158074
M. Wt: 349.4 g/mol
InChI Key: FCUYYPUUAVETHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBOA and is a potent non-transportable blocker of glutamate transporters.

Mechanism of Action

TBOA acts as a non-transportable blocker of glutamate transporters. It binds to the transporter protein and prevents the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can lead to the activation of downstream signaling pathways and the release of other neurotransmitters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate uptake and protect against neurotoxicity in various in vitro and in vivo models. It has also been shown to affect synaptic plasticity and long-term potentiation, which are important processes in learning and memory.

Advantages and Limitations for Lab Experiments

TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological processes. However, TBOA has some limitations as well. It is not a transportable inhibitor, which means that it cannot be used to study the effects of transporter-mediated glutamate release. Additionally, TBOA has a relatively short half-life, which can make it difficult to achieve sustained inhibition of glutamate transporters in vivo.

Future Directions

There are several future directions for research on TBOA. One area of interest is the development of more potent and selective glutamate transporter inhibitors. Another area of interest is the use of TBOA in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is interest in studying the effects of TBOA on other neurotransmitter systems, such as GABA and dopamine. Overall, TBOA is a promising compound with potential applications in various fields of research.

Synthesis Methods

TBOA can be synthesized by the reaction of tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate with thionyl chloride. The reaction produces tert-butyl 2-(2-chloro-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate, which is then reacted with sodium azide to produce TBOA.

Scientific Research Applications

TBOA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to neurotoxicity and cell death. TBOA has been shown to be effective in reducing glutamate uptake and protecting against neurotoxicity in various in vitro and in vivo models.

properties

IUPAC Name

1-O-tert-butyl 2-O-phenacyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(23)19-10-13(20)9-14(19)16(22)24-11-15(21)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYYPUUAVETHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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